8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

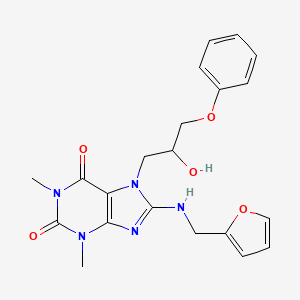

8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with a complex heterocyclic scaffold. Its molecular formula is C₂₁H₂₃N₅O₆, with an average molecular weight of 441.444 g/mol and a monoisotopic mass of 441.164833 Da . The structure features:

- A 1,3-dimethylpurine-2,6-dione core.

- A furan-2-ylmethyl substituent at the 8-position via an amino linkage.

- A 2-hydroxy-3-phenoxypropyl chain at the 7-position.

Its synthesis and characterization would likely employ crystallographic tools (e.g., SHELX , Mercury ) and spectroscopic methods (FTIR, NMR) .

Properties

IUPAC Name |

8-(furan-2-ylmethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O5/c1-24-18-17(19(28)25(2)21(24)29)26(20(23-18)22-11-16-9-6-10-30-16)12-14(27)13-31-15-7-4-3-5-8-15/h3-10,14,27H,11-13H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMRKGZXZGQFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC(COC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features:

- A purine core that is essential for various biological functions.

- Substituents including a furan moiety and a hydroxyphenyl group , which may enhance its interaction with biological targets.

Research indicates that compounds similar to this purine derivative exhibit significant biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular processes. For example, it has been studied for its potential to inhibit cysteine proteases such as falcipain-2, which is critical in malaria pathology .

- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests potential antioxidant activity, which can help mitigate oxidative stress in biological systems.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapeutics .

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of Falcipain-2

In a study examining the inhibition of falcipain-2 by various purine derivatives, it was found that this compound demonstrated significant inhibitory activity. The mechanism involved competitive binding at the active site of the enzyme, which is crucial for the survival of Plasmodium falciparum in host erythrocytes.

Case Study 2: Antioxidant Potential

A separate investigation assessed the antioxidant capacity of this compound in vitro. Results indicated that it effectively scavenged free radicals and reduced lipid peroxidation in cellular models, suggesting its potential use as a protective agent against oxidative damage.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy. Modifications at various positions on the purine core have resulted in compounds with improved potency against specific targets. For instance:

- Substituting different functional groups has been shown to increase selectivity and reduce off-target effects.

Scientific Research Applications

Anticancer Activity

Research indicates that purine derivatives can exhibit anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis (programmed cell death) in cancer cells through the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Neuroprotective Properties

There is growing interest in the neuroprotective effects of purine derivatives. The compound may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cells, the compound demonstrated significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the downregulation of key oncogenes and upregulation of tumor suppressor genes, suggesting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Inflammation Model

In an animal model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups. This suggests that it may be effective in managing acute inflammatory responses .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) is crucial for evaluating the safety and efficacy of any therapeutic agent. Preliminary studies indicate that the compound has favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life. Toxicological assessments have shown low toxicity levels in animal models at therapeutic doses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Purine-2,6-dione derivatives exhibit diverse bioactivities depending on substituents. Below is a comparative analysis of the target compound with three analogs (Table 1):

Table 1: Structural and Physicochemical Comparisons

Key Structural and Functional Differences

In contrast, the hydroxyethylamino group in offers hydrogen-bonding capability but lacks aromaticity.

7-Position Modifications: The 2-hydroxy-3-phenoxypropyl chain in the target compound provides a polar hydroxy group and a phenoxy moiety, balancing hydrophilicity and lipophilicity. Comparatively, the 3-phenylpropyl group in is purely lipophilic, which may improve membrane permeability but reduce solubility.

Molecular Weight and Pharmacokinetics: The target compound’s higher molecular weight (441.444 g/mol vs. 343.387 g/mol in ) suggests increased steric bulk, which could affect absorption and distribution. However, the phenoxy and furan groups may enhance target affinity through hydrophobic and stacking interactions .

Research Findings and Implications

- Synthetic Methods : The target compound’s analogs are synthesized via microwave-assisted reactions (e.g., ), suggesting efficient routes for purine-dione derivatives.

- Crystallographic Analysis : Structural validation of such compounds relies on software like SHELX and visualization tools like Mercury , which aid in comparing puckering conformations (relevant to purine ring flexibility) .

- Bioactivity Potential: While explicit data is lacking in the evidence, the structural features (e.g., furan, phenoxy) align with known bioactive purines. For example, theophylline derivatives (simpler purine-diones) are bronchodilators , suggesting the target compound could be optimized for similar or novel therapeutic roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.